molecular formula C21H18N6O4S B463659 (4E)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(2-METHYL-5-NITROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

(4E)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(2-METHYL-5-NITROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

Cat. No.: B463659
M. Wt: 450.5g/mol
InChI Key: LXWZWJOOAXNCGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (4E)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(2-METHYL-5-NITROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thiazole ring, a pyrazolone core, and various substituents that contribute to its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(2-METHYL-5-NITROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to synthesize the thiazole ring and the pyrazolone core separately, followed by their coupling under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction efficiency, reduce production costs, and ensure consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis process and verifying the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4E)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(2-METHYL-5-NITROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

(4E)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(2-METHYL-5-NITROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to investigate enzyme activity and protein interactions.

    Medicine: The compound has potential therapeutic applications, such as acting as a lead compound for drug development targeting specific diseases.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4E)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(2-METHYL-5-NITROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (4E)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(2-METHYL-5-NITROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE include:

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and structural features, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C21H18N6O4S

Molecular Weight

450.5g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[(2-methyl-5-nitrophenyl)diazenyl]-1H-pyrazol-3-one

InChI

InChI=1S/C21H18N6O4S/c1-12-4-7-15(27(29)30)10-17(12)23-24-19-13(2)25-26(20(19)28)21-22-18(11-32-21)14-5-8-16(31-3)9-6-14/h4-11,25H,1-3H3

InChI Key

LXWZWJOOAXNCGE-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=C(C=C4)OC)C

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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